![molecular formula C18H15N3S B5457841 2-(1-methyl-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5457841.png)
2-(1-methyl-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile
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Overview
Description
Benzimidazole derivatives are a class of compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties . The compound you mentioned is a derivative of benzimidazole, with additional functional groups that could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques can provide information on the functional groups present in the compound and their arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure. For example, the presence of polar functional groups can increase a compound’s solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a specific compound depend on its properties and potential applications. For benzimidazole derivatives with anticancer activity, future research could focus on optimizing their activity and selectivity, understanding their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-21-17-6-4-3-5-16(17)20-18(21)14(12-19)11-13-7-9-15(22-2)10-8-13/h3-11H,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSABIWKYKBVQB-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)SC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)SC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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